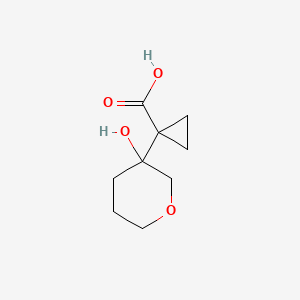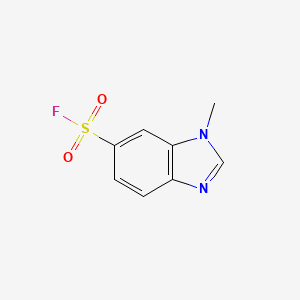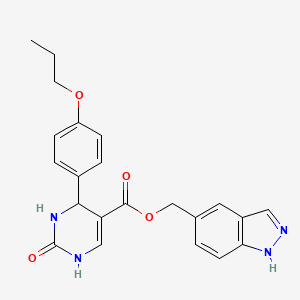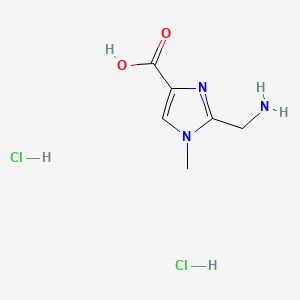
lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate (LiCMP2S) is an organic compound that has been studied for its potential applications in various fields, including scientific research, biochemistry and physiology. LiCMP2S is a highly reactive compound, making it a valuable tool for researchers in a variety of disciplines. In
Aplicaciones Científicas De Investigación
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has been studied for its potential applications in many scientific research fields, including biochemistry, pharmacology, and biotechnology. It has been used as a reagent for the synthesis of various organic compounds, including drugs and peptides. It has also been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts. Additionally, this compound has been used in the synthesis of novel compounds for use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate is not well understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by facilitating the formation of covalent bonds between molecules. Additionally, this compound has been found to be an effective reducing agent and to have a strong affinity for sulfur-containing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to have a number of beneficial effects, including the ability to reduce oxidative stress and to protect against cell damage. Additionally, this compound has been found to have anti-inflammatory and anti-apoptotic effects, as well as to have a protective effect against certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate in laboratory experiments include its high reactivity, which makes it a useful tool for synthesizing various organic compounds. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can be toxic if not handled properly, and it can be difficult to control the reaction conditions.
Direcciones Futuras
The potential future directions for lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate are numerous. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, this compound could be used in the development of new drugs and materials, and it could be used in the synthesis of catalysts for use in chemical reactions. Finally, this compound could be used in the development of novel compounds for use in drug discovery and development.
Métodos De Síntesis
The synthesis of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate involves the reaction of a lithium salt (such as lithium hydroxide) with 5-chloro-4-methylpyridine-2-sulfinic acid. The reaction is conducted in aqueous solution at room temperature and yields this compound as a white solid. The reaction can be simplified as follows:
LiOH + 5-Chloro-4-methylpyridine-2-sulfinic acid → this compound
Propiedades
IUPAC Name |
lithium;5-chloro-4-methylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.Li/c1-4-2-6(11(9)10)8-3-5(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTTVAYPNPNKQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)


![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)

![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
